

2-Bromo-6-fluoroanisole structural formula

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Compound of Interest

Compound Name: 2-Bromo-6-fluoroanisole

Cat. No.: B156838

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An In-depth Technical Guide to 2-Bromo-6-fluoroanisole

This guide provides a comprehensive technical overview of **2-Bromo-6-fluoroanisole**, a pivotal halogenated aromatic intermediate. Its unique substitution pattern imparts valuable reactivity, making it a crucial building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document details its physicochemical properties, synthesis methodologies, key chemical reactions, and critical applications, with a focus on its role in modern drug development.

Core Compound Profile

2-Bromo-6-fluoroanisole (CAS No. 845829-94-9) is a substituted aromatic ether featuring a methoxy group, a bromine atom, and a fluorine atom positioned on a benzene ring.^{[1][2]} This specific arrangement of functional groups dictates its chemical behavior, offering multiple reactive sites for synthetic transformations.

The presence of both bromine and fluorine atoms on the anisole ring enhances its reactivity and selectivity in various chemical reactions.^[1] The bromine atom serves as an excellent leaving group in a multitude of cross-coupling reactions, while the fluorine atom and the methoxy group modulate the electronic properties of the aromatic ring, influencing regioselectivity and reaction kinetics.

Structural Formula

The structural formula of **2-Bromo-6-fluoroanisole** is presented below. The ortho-positioning of the three distinct substituents creates a sterically hindered yet electronically activated

system.

Caption: 2D Structure of **2-Bromo-6-fluoroanisole**.

Physicochemical & Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic properties of **2-Bromo-6-fluoroanisole** is provided below. This data is essential for reaction planning, safety assessments, and quality control.

Property	Value	Reference(s)
CAS Number	845829-94-9	[1][2]
Molecular Formula	C ₇ H ₆ BrFO	[1][2][3]
Molecular Weight	205.02 g/mol	[3][4]
Appearance	Colorless liquid	[5]
Boiling Point	208.6 ± 20.0 °C at 760 mmHg	[2][3][6]
Density	~1.53 g/cm ³	[2][3]
Flash Point	94.4 °C	[2][3]
Refractive Index	1.518	[2]
Storage Conditions	Store at 0-8°C, sealed in a dry, dark place.	[1][2][6]
Canonical SMILES	<chem>COC1=C(C=CC=C1Br)F</chem>	[2]

Note on Spectroscopic Data: While specific, verified spectra for **2-Bromo-6-fluoroanisole** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

- ¹H NMR: The spectrum is expected to show three aromatic protons with complex splitting patterns due to H-H and H-F coupling. A singlet corresponding to the three methoxy protons (OCH₃) would be observed in the upfield region (~3.9 ppm).

- ^{13}C NMR: The spectrum would display seven distinct carbon signals. The carbon atoms attached to the electronegative F, Br, and O atoms would show characteristic chemical shifts and C-F coupling.
- Mass Spectrometry (EI): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ of nearly equal intensity, at m/z 204 and 206.

Synthesis Methodology

The synthesis of **2-Bromo-6-fluoroanisole** can be approached through several strategic routes. A logical and common approach involves the methylation of the corresponding phenol, 2-bromo-6-fluorophenol. This precursor itself can be synthesized from commercially available starting materials.

Proposed Synthesis Workflow

The following diagram illustrates a plausible two-step synthesis pathway starting from 2-fluorophenol. This approach leverages a regioselective bromination followed by a standard Williamson ether synthesis.

Caption: Proposed two-step synthesis of **2-Bromo-6-fluoroanisole**.

Experimental Protocol: Methylation of 2-Bromo-6-fluorophenol

This protocol describes the conversion of 2-bromo-6-fluorophenol to the target compound. The causality behind this choice is the high efficiency and reliability of the Williamson ether synthesis for preparing aryl methyl ethers from phenols.

Materials:

- 2-Bromo-6-fluorophenol (1.0 eq)
- Anhydrous Potassium Carbonate (K_2CO_3) (1.5 eq)
- Methyl Iodide (CH_3I) (1.2 eq)

- Anhydrous Acetone or N,N-Dimethylformamide (DMF)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromo-6-fluorophenol and anhydrous acetone.
- Add anhydrous potassium carbonate to the mixture. The base is critical for deprotonating the phenol to form the more nucleophilic phenoxide.
- Stir the suspension vigorously at room temperature for 30 minutes.
- Add methyl iodide dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Bromo-6-fluoroanisole**.

Chemical Reactivity and Applications

The strategic placement of the bromo, fluoro, and methoxy groups makes **2-Bromo-6-fluoroanisole** a versatile building block, particularly for constructing complex molecular architectures found in pharmaceuticals and agrochemicals.^[1]

Key Reactions

The bromine atom is the primary handle for synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.

- Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. **2-Bromo-6-fluoroanisole** can be coupled with a wide range of primary or secondary amines using a palladium catalyst and a suitable phosphine ligand to generate substituted anilines,

which are common motifs in drug molecules.[7][8] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is often crucial for achieving high yields.[9]

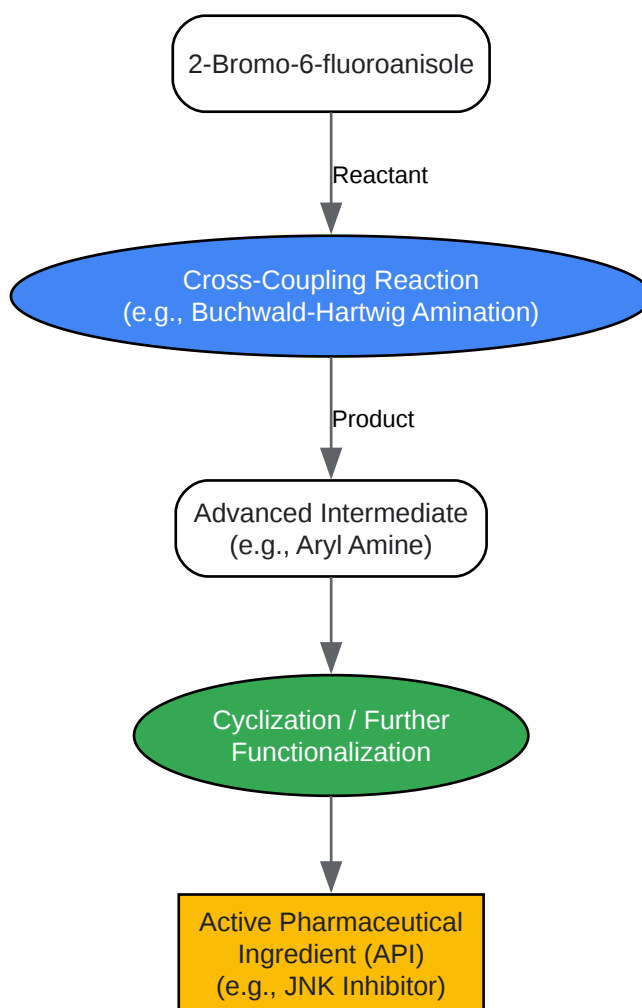
- **Suzuki Coupling:** For the formation of C-C bonds, the Suzuki coupling is frequently employed. **2-Bromo-6-fluoroanisole** can react with various aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base to yield biaryl or styrenyl compounds.
- **Grignard Reagent Formation:** The bromo group can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent.[10][11] The resulting organomagnesium compound is a potent nucleophile and strong base, capable of reacting with a variety of electrophiles like aldehydes, ketones, and esters to form new C-C bonds. [11][12][13]

Applications in Drug Discovery and Development

2-Bromo-6-fluoroanisole is a valuable intermediate in the synthesis of biologically active molecules. Its derivatives are explored for a range of therapeutic targets.

- **Kinase Inhibitors:** The compound is explicitly mentioned as a reactant in the preparation of quinazolines that act as c-Jun N-terminal kinase (JNK) inhibitors.[2] JNKs are implicated in various diseases, including inflammatory disorders and neurodegenerative conditions, making them an important therapeutic target.
- **Pharmaceutical Scaffolding:** The unique substitution pattern allows for the development of compounds with specific biological activities, making it an essential building block in drug discovery.[1] The presence of halogens can enhance pharmacological properties such as metabolic stability and target binding affinity.

The logical flow from this key intermediate to a potential drug candidate is illustrated below.



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Caption: Synthetic pathway from intermediate to API.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Bromo-6-fluoroanisole** is not widely available, a robust safety protocol can be established based on data for structurally similar compounds like 2-bromo-6-chloro-4-fluoroanisole and other halogenated aromatic compounds.^[14]

Hazard Profile (Inferred):

- Skin Corrosion/Irritation: Likely to be a skin irritant. Prolonged contact should be avoided.^[14]
- Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.^[14]

- Acute Toxicity: May be harmful if swallowed or inhaled.
- Target Organ Toxicity: May cause respiratory irritation.[14]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Handling: Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store away from strong oxidizing agents and strong acids.

First-Aid Measures (General Guidance):

- Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14]
- Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[14]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

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